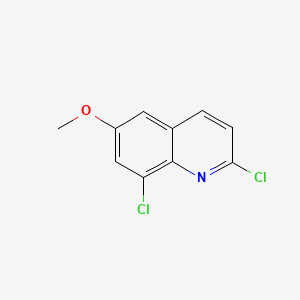

2,8-Dichloro-6-methoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7Cl2NO |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

2,8-dichloro-6-methoxyquinoline |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-7-4-6-2-3-9(12)13-10(6)8(11)5-7/h2-5H,1H3 |

InChI Key |

KBQWXHXFIQDRFB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,8 Dichloro 6 Methoxyquinoline

Retrosynthetic Analysis of 2,8-Dichloro-6-methoxyquinoline

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com A logical retrosynthetic disconnection of this compound involves severing the bonds that form the quinoline (B57606) ring system.

A primary disconnection can be made at the C2-C3 and N1-C8a bonds, which points towards a cyclization reaction of a suitably substituted aniline (B41778) precursor. This leads to two key fragments: a substituted aniline and a three-carbon unit that will form the pyridine (B92270) ring of the quinoline. The specific substitution pattern of this compound suggests that the aniline precursor would need to be 2-chloro-4-methoxyaniline. The three-carbon component could be derived from various sources, such as α,β-unsaturated carbonyl compounds or β-diketones, depending on the chosen synthetic strategy. wikipedia.orgwikipedia.org

Further disconnection of the aniline precursor, 2-chloro-4-methoxyaniline, would involve the removal of the chloro and methoxy (B1213986) groups to arrive at simpler, more readily available starting materials like p-anisidine (B42471) or other functionalized benzene (B151609) derivatives.

Precursor Chemistry and Key Intermediate Syntheses

The successful synthesis of this compound heavily relies on the efficient preparation of its key precursors. This section explores the synthesis of the necessary functionalized aniline derivatives and the subsequent creation of the immediate cyclization precursors.

Functionalized Aniline Derivatives as Starting Materials

The primary aniline precursor for the synthesis of this compound is 2-chloro-4-methoxyaniline. The synthesis of this and other functionalized anilines is a critical first step. A variety of methods exist for the synthesis of substituted anilines, often starting from readily available nitroaromatics or other benzene derivatives. google.com For instance, p-anisidine can be selectively chlorinated at the ortho position to the amino group to yield the desired 2-chloro-4-methoxyaniline.

Modern synthetic methods offer diverse approaches to functionalized anilines. For example, a divergent synthesis of functionalized quinolines has been developed using aniline and two distinct amino acids, showcasing the versatility of aniline as a starting material. nih.govorganic-chemistry.org

Preparation of Methoxy- and Dichloro-Substituted Cyclization Precursors

With the functionalized aniline in hand, the next step involves its reaction with a suitable partner to form the immediate precursor for the cyclization reaction. The nature of this precursor depends on the specific quinoline synthesis being employed.

For instance, in a Doebner-von Miller type reaction, an α,β-unsaturated carbonyl compound is reacted with the aniline. wikipedia.orgslideshare.net The preparation of such precursors would involve the synthesis of a suitably substituted α,β-unsaturated aldehyde or ketone.

Alternatively, in a Combes-type synthesis, a β-diketone is condensed with the aniline. wikipedia.orgquimicaorganica.org The synthesis of the required β-diketone would be a key step in this pathway.

A facile two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202) has been described where p-anisidine is reacted with 2-fluoromalonic acid in the presence of phosphorus oxychloride to produce 2,4-dichloro-3-fluoro-6-methoxyquinoline (B3080556), which is then subjected to hydrogenolysis. researchgate.net This highlights a direct approach to a related halogenated methoxyquinoline.

Direct Synthesis Routes to the this compound Core

Several classical and modern synthetic methods can be adapted for the direct construction of the this compound core. These methods primarily involve cyclization reactions and subsequent or concurrent halogenation steps.

Cyclization Reactions and Their Mechanistic Pathways

The formation of the quinoline ring is the cornerstone of the synthesis. Several named reactions are pivotal in this context:

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgslideshare.netsynarchive.com The mechanism is thought to involve a series of conjugate additions, condensations, and cyclization steps, ultimately leading to the quinoline core. nih.govresearchgate.net

Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.orgslideshare.net The mechanism proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular electrophilic cyclization and dehydration to afford the quinoline. wikipedia.orgyoutube.com The regioselectivity of the cyclization is an important consideration, especially with substituted anilines. researchgate.net

Vilsmeier-Haack Reaction: This reaction can be employed to synthesize quinoline-carbaldehyde derivatives from acetanilides, which can then be further functionalized. nih.gov

Electrophilic Cyclization of N-(2-Alkynyl)anilines: This modern approach allows for the synthesis of various substituted quinolines, including those with halogens at the 3-position, by the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl). nih.gov

Regioselective Halogenation Strategies

The introduction of the two chlorine atoms at positions 2 and 8 is a crucial aspect of the synthesis. This can be achieved either by starting with pre-halogenated precursors or by halogenating the quinoline core at a later stage.

Direct chlorination of a pre-formed 6-methoxyquinoline (B18371) can be challenging due to issues with regioselectivity. However, methods for the regioselective halogenation of quinolines are being developed. For instance, a metal-free method for the remote C5-H halogenation of 8-substituted quinolines has been reported using trihaloisocyanuric acids. nih.gov While this specific method targets the C5 position, it highlights the ongoing efforts to control halogenation patterns in quinoline systems.

Another approach involves the use of N-halosuccinimides in solvents like hexafluoroisopropanol (HFIP) to achieve regioselective halogenation of arenes and heterocycles. organic-chemistry.orgnih.gov The unique properties of HFIP can enhance the reactivity and selectivity of the halogenating agent. organic-chemistry.org

The synthesis of related dihalogenated quinolines, such as 2,4-dichloroquinolines, and their subsequent regioselective alkoxydehalogenation provides another potential route. For example, the reaction of 2,4-dichloroquinoline (B42001) with a sodium alkoxide can selectively yield the 2-alkoxy-4-chloroquinoline. rsc.org A similar strategy could potentially be adapted for the synthesis of this compound.

Furthermore, the synthesis of other chlorinated heterocyclic systems, such as 2,6-dichloroquinoxaline (B50164) and 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-D]pyrimidine, provides insights into chlorination methodologies that could be applicable to the quinoline scaffold. google.comgoogle.com

Methoxylation Techniques and Control of Substitution Patterns

The synthesis of quinolines bearing a methoxy group, such as this compound, can be approached in two primary ways: by starting with a precursor already containing the methoxy group or by introducing it onto a pre-formed quinoline ring. The classical Skraup synthesis, which involves reacting an aniline with glycerol, an oxidizing agent, and sulfuric acid, is a fundamental method for quinoline synthesis. nih.govpharmaguideline.com To obtain the 6-methoxy substitution pattern, p-anisidine (4-methoxyaniline) is a logical starting material. A patented method for synthesizing 6-methoxyquinoline, for instance, involves heating p-methoxyaniline with glycerol, p-methoxy nitrobenzene, ferrous sulfate, boric acid, and sulfuric acid. google.com

Introducing the methoxy group onto a pre-existing chlorinated quinoline core is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen. For instance, dichloroquinolines can be reacted with sodium methoxide (B1231860) to yield methoxy-substituted quinolines. researchgate.net Copper-catalyzed methoxylation of bromoquinolines has also been reported as an effective method. dergipark.org.tr

Controlling the substitution pattern is a critical challenge in quinoline synthesis. The final arrangement of substituents is determined by the starting materials and the reaction sequence. To achieve the specific this compound structure, a multi-step synthesis is necessary. One plausible route involves the cyclization of a suitably substituted aniline to form the quinoline core, followed by chlorination. For example, starting with an appropriately substituted aniline derivative and using phosphorus oxychloride can lead to the formation of dichloroquinolines. researchgate.net The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents on the aniline precursor.

Post-Synthetic Modifications and Derivatization Strategies of this compound

The chemical architecture of this compound, featuring two chlorine atoms at distinct positions on the quinoline ring, offers significant opportunities for post-synthetic modification. nih.govresearchgate.netnih.gov The chlorine atoms at the C2 and C8 positions serve as versatile handles for introducing a wide array of functional groups through various chemical transformations. The differential reactivity of these two positions—one on the pyridine ring (C2) and the other on the benzene ring (C8)—allows for selective and sequential modifications, enabling the synthesis of a diverse library of derivatives.

Nucleophilic Aromatic Substitution at the Quinoline Ring

The quinoline ring system, particularly the pyridine part, is susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halogens. In this compound, the chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at the C8 position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex.

Consequently, reacting this compound with a nucleophile under controlled conditions can lead to selective substitution at the C2 position. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the C2-chloro group, providing access to a range of 2-substituted-8-chloro-6-methoxyquinoline derivatives.

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Major Product |

| R-NH₂ (Amine) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 2-(Alkyl/Arylamino)-8-chloro-6-methoxyquinoline |

| R-OH (Alcohol) | NaH or other strong base, Solvent (e.g., THF) | 2-Alkoxy/Aryloxy-8-chloro-6-methoxyquinoline |

| R-SH (Thiol) | Base (e.g., Na₂CO₃), Solvent (e.g., Ethanol), Heat | 2-(Alkyl/Arylthio)-8-chloro-6-methoxyquinoline |

This table presents hypothetical reaction outcomes based on established principles of quinoline chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orglibretexts.orgbohrium.comresearchgate.net For this compound, the two chloro substituents serve as excellent electrophilic partners for these transformations. The choice of catalyst, ligands, and reaction conditions can often allow for selective reaction at one of the chloro positions.

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound, is a premier method for creating C-C bonds. libretexts.org This reaction can be applied to this compound to introduce aryl, heteroaryl, or alkenyl groups. researchgate.netstudfile.net The relative reactivity of the C2-Cl and C8-Cl bonds in Suzuki-Miyaura coupling can be influenced by the specific palladium catalyst and ligands used. Often, the C2-Cl bond, being on the electron-deficient pyridine ring, exhibits different reactivity compared to the C8-Cl on the benzenoid ring, potentially allowing for selective mono-arylation or a one-pot diarylation with excess boronic acid. nih.govnih.gov

| Boronic Acid (R-B(OH)₂) | Catalyst/Ligand | Expected Product (Mono-substitution) |

| Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Phenyl-8-chloro-6-methoxyquinoline or 8-Phenyl-2-chloro-6-methoxyquinoline |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂, Base (e.g., K₃PO₄) | 2-(4-Methylphenyl)-8-chloro-6-methoxyquinoline or 8-(4-Methylphenyl)-2-chloro-6-methoxyquinoline |

| Vinylboronic acid | Pd(OAc)₂, Ligand (e.g., SPhos) | 2-Vinyl-8-chloro-6-methoxyquinoline or 8-Vinyl-2-chloro-6-methoxyquinoline |

This table illustrates potential Suzuki-Miyaura coupling reactions. The exact regioselectivity would require experimental optimization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. organic-chemistry.orgwikipedia.org This reaction is highly valuable for derivatizing this compound with a wide range of primary and secondary amines, leading to the corresponding aminoquinolines. researchgate.net Similar to the Suzuki-Miyaura coupling, careful selection of the palladium precatalyst and phosphine (B1218219) ligand is crucial for achieving high yields and can potentially control the site of substitution. This method provides a direct route to compounds that might otherwise be difficult to synthesize.

| Amine | Catalyst/Ligand | Expected Product (Mono-substitution) |

| Aniline | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | N-Phenyl-8-chloro-6-methoxyquinolin-2-amine or N-Phenyl-2-chloro-6-methoxyquinolin-8-amine |

| Morpholine | Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | 4-(8-Chloro-6-methoxyquinolin-2-yl)morpholine or 4-(2-Chloro-6-methoxyquinolin-8-yl)morpholine |

| Benzylamine | Pd₂(dba)₃, Ligand (e.g., RuPhos), Base (e.g., K₃PO₄) | N-Benzyl-8-chloro-6-methoxyquinolin-2-amine or N-Benzyl-2-chloro-6-methoxyquinolin-8-amine |

This table shows representative Buchwald-Hartwig amination reactions. The regiochemical outcome depends on the specific catalytic system employed.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. pharmaguideline.commasterorganicchemistry.com When such reactions do occur, they preferentially take place on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. In this compound, the available positions for electrophilic attack are C5 and C7.

The regiochemical outcome is dictated by the combined directing effects of the existing substituents:

6-Methoxy group : This is a strong activating group and is ortho, para-directing, favoring substitution at C5 and C7.

8-Chloro group : This is a deactivating group but is also ortho, para-directing, which would direct an incoming electrophile to the C7 position.

Quinoline Nitrogen : Deactivates the entire ring, with a more pronounced effect on the heterocyclic ring and positions C5 and C7.

The powerful activating effect of the C6-methoxy group is the dominant factor, making the C5 and C7 positions the most likely sites for substitution. Common EAS reactions like nitration, halogenation, and sulfonation would be expected to yield a mixture of 5- and 7-substituted products. youtube.com

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2,8-Dichloro-6-methoxy-5-nitroquinoline and 2,8-Dichloro-6-methoxy-7-nitroquinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2,8-dichloro-6-methoxyquinoline and 7-Bromo-2,8-dichloro-6-methoxyquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |

This table summarizes the predicted outcomes for electrophilic aromatic substitution based on substituent effects.

Functional Group Interconversions and Advanced Chemical Conversions

The presence of two chlorine atoms at the C2 and C8 positions, along with a methoxy group at C6, imparts a unique reactivity profile to this compound. The chlorine at the C2 position is part of a π-deficient pyridine ring and is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine at the C8 position, which is on the more electron-rich benzene ring. This differential reactivity is a cornerstone for the selective functionalization of the molecule.

Advanced Chemical Conversions: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These transformations are instrumental in the derivatization of halo-substituted heterocycles.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling enables the introduction of aryl, vinyl, or alkyl groups at the chloro-positions. google.comnih.gov In the case of dihalo-heteroaromatics like this compound, selective mono- or di-arylation/alkylation can be achieved by carefully controlling the reaction conditions. The choice of palladium catalyst, ligand, base, and stoichiometry of the boronic acid or ester is critical for achieving the desired selectivity. For instance, using a limited amount of the boron-based reagent would likely favor substitution at the more reactive C2 position. Achieving exhaustive substitution at both chloro-positions would typically require an excess of the boronic acid derivative and more forcing reaction conditions. The use of bulky, electron-rich phosphine ligands often facilitates the oxidative addition step, which is crucial for the coupling of less reactive aryl chlorides. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. mdpi.com This reaction is particularly relevant for creating derivatives with potential pharmacological applications. In a study on the closely related 6-bromo-2-chloroquinoline, selective amination of the more reactive C6-bromo position was achieved in the presence of the C2-chloro group by optimizing the palladium catalyst and reaction conditions. This demonstrates the feasibility of selective amination on dihalogenated quinolines. For this compound, a similar selective amination at the C2 position would be expected under carefully controlled conditions, likely using a specialized ligand system to facilitate the reaction with the less reactive aryl chloride. The introduction of an amino group at the C2 position can also be accomplished using an ammonia (B1221849) equivalent, such as lithium bis(trimethylsilyl)amide, followed by hydrolysis.

The following table summarizes representative conditions for these advanced chemical conversions on analogous dihalo-heterocyclic systems.

| Reaction | Dihalo-Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Ref |

| Suzuki-Miyaura | 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Chloro-6-(p-methoxyphenyl)pyridine | nih.gov |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Cyclic amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 6-(Cyclic amino)-2-chloroquinoline |

Functional Group Interconversions

Beyond cross-coupling reactions, the chloro- and methoxy-substituents on the quinoline ring can undergo various other transformations.

Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group is susceptible to nucleophilic aromatic substitution with various nucleophiles, such as alkoxides, thiolates, and amines. For example, treatment of 2,6-dichloroquinoline (B154368) with sodium methoxide leads to the substitution of the C2-chloro group to form 2-methoxy-6-chloroquinoline. epo.org A similar reaction with this compound would likely yield 2,6-dimethoxy-8-chloroquinoline. The C8-chloro group is generally less reactive towards SNAr but may react under more forcing conditions.

Reduction of Chloro Groups: The chloro groups can be removed via catalytic hydrogenation. This reaction can sometimes be selective, depending on the catalyst and reaction conditions. For instance, in the synthesis of 3-fluoro-6-methoxyquinoline, a 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate is subjected to hydrogenolysis to remove the chloro-substituents. researchgate.net

Demethylation: The methoxy group at the C6 position can be cleaved to yield the corresponding 6-hydroxyquinoline (B46185) derivative. This is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group can then be used for further functionalization, for example, through etherification or esterification.

Nitration: Electrophilic aromatic substitution, such as nitration, can introduce a nitro group onto the quinoline ring. The position of nitration will be directed by the existing substituents. In a related system, 4-hydroxy-6-methoxy-2-methylquinoline undergoes nitration to introduce a nitro group. atlantis-press.com For this compound, the directing effects of the methoxy and chloro groups would determine the regiochemical outcome of such a reaction.

The table below provides an overview of potential functional group interconversions based on reactions of similar quinoline derivatives.

| Starting Material | Reagent(s) | Product | Transformation Type | Ref |

| 2,6-Dichloroquinoline | Sodium methoxide, Methanol | 2-Methoxy-6-chloroquinoline | Nucleophilic Substitution | epo.org |

| 2,4-Dichloro-3-fluoro-6-methoxyquinoline | H₂, Pd/C | 3-Fluoro-6-methoxyquinoline | Dehalogenation (Hydrogenolysis) | researchgate.net |

| 4-Hydroxy-6-methoxy-2-methylquinoline | Nitric acid, Propionic acid | 4-Hydroxy-6-methoxy-2-methyl-3-nitroquinoline | Nitration | atlantis-press.com |

Comparative Analysis of Synthetic Efficiency and Selectivity

A direct comparative analysis of different synthetic routes to this compound is challenging due to the limited availability of published data for this specific isomer. However, an examination of the synthetic strategies for structurally related dichloro- and methoxy-substituted quinolines can provide valuable insights into the potential efficiency and selectivity of various synthetic approaches.

Common Synthetic Strategies for Substituted Quinolines

Classical quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions, as well as the Friedländer annulation, are foundational methods for constructing the quinoline core. The choice of starting materials in these reactions dictates the substitution pattern of the final product. For instance, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. To obtain a 6-methoxyquinoline derivative, p-anisidine would be the logical starting aniline. Subsequent chlorination steps would then be required to introduce the chloro-substituents.

A more modern and often more efficient approach involves the cyclization of pre-functionalized precursors. For example, a common route to 2,4-dichloroquinoline derivatives involves the reaction of an aniline with malonic acid in the presence of phosphorus oxychloride. researchgate.net This one-pot procedure builds the quinoline ring and introduces the chloro-substituents simultaneously.

Analysis of a Potential Synthetic Route for this compound

A plausible synthetic route to this compound could start from 2-chloro-4-methoxyaniline. A Skraup-type reaction could be employed to construct the quinoline ring, which would likely be followed by a chlorination step to introduce the second chloro-substituent at the C2 position. The efficiency of such a route would depend on the yields of the cyclization and chlorination steps, as well as the ease of purification of the intermediates.

Comparison with Syntheses of Related Isomers

The synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214) has been reported with a total yield of 46.0% over several steps, starting from 3,4-dimethoxy acetophenone. google.com This multi-step process involves nitration, condensation, reductive cyclization, and finally chlorination. Another route to the same compound, starting from 3,4-dimethoxyaniline, involves nitration, reduction, cyclization with ethyl chloroformate, and chlorination. google.com The efficiency of these routes is dictated by the number of steps and the yield of each transformation.

Selectivity Considerations

Advanced Spectroscopic and Crystallographic Elucidation of 2,8 Dichloro 6 Methoxyquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of 2,8-dichloro-6-methoxyquinoline is predicted to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group. The quinoline (B57606) core of the molecule has four remaining protons at positions 3, 4, 5, and 7.

The protons at H-3 and H-4 on the pyridine (B92270) ring will form an AX or AB system, appearing as a pair of doublets. The electron-withdrawing chloro group at position 2 will deshield H-3 and H-4. On the benzene (B151609) portion of the ring system, two singlets are expected for H-5 and H-7, as they are isolated from each other by substituents. The methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm.

For comparison, the parent compound 6-methoxyquinoline (B18371) shows signals for H-5 and H-7 as doublets due to coupling with adjacent protons. chemicalbook.comchemicalbook.com The introduction of the chloro group at C-8 in the target molecule removes the adjacent proton for H-7, leading to the predicted singlet. The chloro substituent at C-8, being an electron-withdrawing group, is expected to induce a downfield shift for the proximate H-7 proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~ 7.4-7.6 | d |

| H-4 | ~ 8.1-8.3 | d |

| H-5 | ~ 7.2-7.4 | s |

| H-7 | ~ 7.5-7.7 | s |

| -OCH₃ | ~ 3.9-4.0 | s |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups. The two carbon atoms bearing chlorine atoms (C-2 and C-8) are expected to be significantly downfield. The carbon attached to the methoxy group (C-6) will also be shifted downfield due to the oxygen atom's electronegativity.

The known ¹³C NMR data for 6-methoxyquinoline serves as a valuable reference. chemicalbook.com The introduction of chlorine atoms at C-2 and C-8 will cause the most significant changes in the chemical shifts of these carbons and their immediate neighbors.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 148-152 |

| C-3 | ~ 122-124 |

| C-4 | ~ 136-139 |

| C-4a | ~ 144-146 |

| C-5 | ~ 105-108 |

| C-6 | ~ 158-161 |

| C-7 | ~ 123-126 |

| C-8 | ~ 130-133 |

| C-8a | ~ 140-143 |

| -OCH₃ | ~ 55-57 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, showing a cross-peak between H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom (e.g., H-3 to C-3, H-4 to C-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) C-H correlations. Key correlations would be expected from the methoxy protons to C-6, from H-5 to C-4, C-6, and C-8a, and from H-7 to C-5, C-8, and C-8a. These correlations are vital for confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons. For instance, a NOESY experiment could show a correlation between the methoxy protons and H-5, confirming their spatial relationship.

The application of these techniques is standard in the characterization of substituted quinolines. datapdf.comresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group is expected just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group should give rise to a strong band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1030 cm⁻¹ (symmetric). The presence of the two chlorine atoms will introduce C-Cl stretching vibrations, which are typically found in the 850-550 cm⁻¹ region. mdpi.comspectroscopyonline.com The exact positions can help confirm the presence of the halogen substituents.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch (-OCH₃) | 2850-2960 |

| C=N and C=C Ring Stretch | 1450-1600 |

| C-O-C Asymmetric Stretch | 1230-1270 |

| C-O-C Symmetric Stretch | 1020-1060 |

| C-Cl Stretch | 550-850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of its conjugated π-system. Quinoline itself exhibits characteristic absorption bands corresponding to π→π* transitions. acs.org

For this compound, the extended conjugation of the quinoline system is expected to result in strong UV absorption. The presence of the electron-donating methoxy group and the electron-withdrawing chloro groups will influence the energy of these transitions. Generally, such substitutions lead to a bathochromic (red) shift of the absorption maxima (λ_max) compared to the unsubstituted quinoline. nih.govresearchgate.net The spectrum will likely show multiple bands, characteristic of complex aromatic systems.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λ_max Range (nm) |

| π → π | 230-250 |

| π → π | 280-300 |

| π → π* (longer wavelength) | 320-350 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. mdpi.com For this compound (C₁₀H₇Cl₂NO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

A key feature in the mass spectrum of a compound containing chlorine is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with relative intensities of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Table 5: HRMS Data for this compound (C₁₀H₇Cl₂NO)

| Ion | Calculated m/z (Monoisotopic) |

| [M+H]⁺ (C₁₀H₈Cl₂NO)⁺ | 227.9977 |

Based on a comprehensive search of available scientific literature, there is no published X-ray crystallographic data for the specific compound This compound . As a result, an article detailing its solid-state molecular architecture, including bond lengths, intermolecular interactions, and Hirshfeld surface analysis, cannot be generated at this time.

Detailed crystallographic studies are essential for providing the specific data points required for the requested article, such as:

Precise bond lengths, bond angles, and torsion angles determined through single-crystal X-ray diffraction.

Analysis of intermolecular interactions , like hydrogen bonding and π-π stacking, which dictate the supramolecular assembly.

Hirshfeld surface analysis and 2D fingerprint plots , which quantify and visualize non-covalent interactions within the crystal structure.

While data exists for structurally related compounds such as 2,4-dichloro-6-methoxyquinoline (B1349136) nih.gov, various other quinoline derivatives nih.govnih.govresearchgate.netnih.govnih.gov, and quinoxaline (B1680401) derivatives researchgate.netnih.govup.ac.za, this information cannot be extrapolated to accurately describe the unique crystal structure of this compound. The precise positioning of the chloro- and methoxy- substituents on the quinoline ring system fundamentally influences its electronic properties and spatial configuration, thereby determining its specific crystalline arrangement.

Without experimental data from a single-crystal X-ray diffraction study on this compound, any attempt to construct the requested article would be speculative and lack the required scientific accuracy and detailed research findings.

Computational and Theoretical Investigations of 2,8 Dichloro 6 Methoxyquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. aps.org For quinoline (B57606) derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and spectroscopic characteristics. rsc.orgnih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the 1H and 13C NMR chemical shifts. nih.gov For 2,8-dichloro-6-methoxyquinoline, the predicted shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the methoxy (B1213986) group, leading to characteristic chemical shift values for the protons and carbons on the quinoline ring.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to simulate its infrared (IR) spectrum. researchgate.net These calculations help in the assignment of vibrational modes to specific functional groups. For this compound, characteristic vibrational frequencies would be expected for the C-Cl stretching, C-O-C stretching of the methoxy group, and the various vibrations of the quinoline ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org This analysis provides information about the electronic transitions between molecular orbitals. The calculated absorption maxima (λmax) for this compound would correspond to π-π* and n-π* transitions within the aromatic system.

A hypothetical table of predicted spectroscopic data for this compound is presented below, based on typical values for similar quinoline derivatives.

| Spectroscopic Parameter | Predicted Value |

| 1H NMR (ppm) | Protons on the quinoline ring would appear in the aromatic region (approx. 7.0-8.5 ppm), with specific shifts influenced by the positions of the chloro and methoxy groups. The methoxy protons would appear as a singlet around 3.9-4.1 ppm. |

| 13C NMR (ppm) | Carbons of the quinoline ring would resonate in the range of 110-160 ppm. The carbon attached to the methoxy group would be shielded, while those attached to the chlorine atoms would be deshielded. |

| IR (cm-1) | C-Cl stretching: ~700-800 cm-1C-O-C stretching: ~1050-1250 cm-1Aromatic C-H stretching: ~3000-3100 cm-1Aromatic C=C stretching: ~1400-1600 cm-1 |

| UV-Vis (nm) | Expected λmax values in the range of 250-350 nm, corresponding to electronic transitions within the quinoline chromophore. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the quinoline ring, while the LUMO may be distributed over the entire aromatic system, particularly influenced by the electron-withdrawing chlorine atoms.

A representative table of FMO properties is shown below.

| Parameter | Description | Expected Value/Observation for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A relatively low negative value, indicating its electron-donating capacity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A less negative value compared to HOMO, indicating its electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A moderate energy gap, suggesting a balance of stability and reactivity. |

| HOMO Distribution | Spatial location of the HOMO | Likely concentrated on the methoxy-substituted benzene (B151609) ring portion of the quinoline system. |

| LUMO Distribution | Spatial location of the LUMO | Likely distributed across the pyridine (B92270) ring and influenced by the chloro substituents. |

Global and Local Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.govnih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, making these sites potential centers for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, often in a solvent environment. MD simulations can provide information on:

Conformational Dynamics: How the molecule's shape and structure fluctuate over time.

Solvation Effects: How the solvent molecules arrange around the solute and influence its properties.

Intermolecular Interactions: The nature and strength of interactions with other molecules.

For this compound, MD simulations could be used to understand its behavior in biological systems, such as its interaction with a protein binding site or its permeation through a cell membrane, by modeling the system at an atomistic level.

Conformational Analysis and Dynamic Behavior

The three-dimensional arrangement of atoms in a molecule, its conformation, is pivotal in determining its physical and chemical properties. For this compound, a conformational analysis would be the first step in a thorough computational investigation. This process involves identifying the most stable arrangement of its atoms in space.

The primary focus of such an analysis would be the orientation of the methoxy group relative to the quinoline ring. The rotation around the C-O bond of the methoxy group would be systematically explored to identify the global minimum energy conformation, which represents the most populated and stable structure. This is typically achieved by performing a relaxed potential energy surface scan, where the dihedral angle of the methoxy group is varied incrementally, and the energy of the molecule is calculated at each step.

The dynamic behavior of the molecule, including the vibrational frequencies of its constituent atoms, would also be determined. These calculations can predict the infrared (IR) and Raman spectra of the molecule, which can be used to compare with and validate experimental spectroscopic data.

Solvent Effects on Molecular Conformation and Electronic Properties

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can simulate these solvent effects to provide a more realistic understanding of the molecule's properties in solution.

For this compound, the impact of solvents with varying polarities on its conformational stability and electronic properties would be a key area of investigation. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant.

These calculations would reveal how the preferred conformation of the methoxy group might change in polar versus nonpolar solvents. Furthermore, the study would elucidate shifts in the molecule's electronic properties, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), in different solvent environments. This information is crucial for understanding its solubility and reactivity in various media.

Quantum Chemical Calculations for Advanced Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful toolkit for probing the advanced electronic and optical properties of molecules.

Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule, guiding the design of new materials. For this compound, calculations would focus on determining its first-order hyperpolarizability (β). A high β value suggests that the molecule may exhibit significant NLO activity.

The calculation would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. The results would indicate whether the substitution pattern of the quinoline ring with two chlorine atoms and a methoxy group leads to a charge asymmetry that could give rise to NLO properties.

Electron Density Analysis and Bonding Characteristics

The distribution of electrons within a molecule governs its chemical reactivity and bonding characteristics. An analysis of the electron density of this compound would provide a detailed picture of its chemical nature.

The Molecular Electrostatic Potential (MEP) map is a valuable tool in this regard. It visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atom and the oxygen of the methoxy group, indicating these as sites for potential electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is another powerful technique that would be employed to understand the bonding and electronic structure in detail. NBO analysis can quantify the delocalization of electron density and the nature of the atomic orbitals involved in bonding.

Computational Prediction of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a solid-state crystal lattice is determined by a delicate balance of intermolecular forces. Computational methods can be used to predict the most likely crystal packing arrangements. While experimental data from techniques like X-ray crystallography for the closely related 2,4-dichloro-6-methoxyquinoline (B1349136) shows π–π stacking interactions playing a role in its crystal packing, a theoretical study on this compound would aim to predict these from first principles.

This involves searching for the most stable crystal structures by minimizing the lattice energy. These calculations would identify the key intermolecular interactions, such as halogen bonding (involving the chlorine atoms), hydrogen bonding, and π–π stacking, that govern the crystal packing of this compound. Understanding these interactions is crucial for predicting the material's physical properties, such as its melting point and solubility.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be designed to investigate its reactivity in various chemical transformations.

For instance, the mechanism of nucleophilic aromatic substitution, a common reaction for halogenated quinolines, could be explored. Computational models would be used to identify the transition state structures and calculate the activation energies for substitution at the C2 and C8 positions. This would provide valuable insights into the regioselectivity of such reactions.

Mechanistic and Theoretical Investigations of Biological Interactions for 2,8 Dichloro 6 Methoxyquinoline Analogues

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing invaluable insights into how specific structural modifications of a molecule influence its biological activity. For quinoline (B57606) derivatives, including analogues of 2,8-dichloro-6-methoxyquinoline, SAR studies are crucial for optimizing their interactions with biological targets.

Influence of Halogen and Methoxy (B1213986) Substituents on Molecular Recognition

The presence and position of halogen and methoxy substituents on the quinoline ring system can dramatically alter a molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its ability to be recognized by and bind to a biological target.

The chlorine atoms at the 2 and 8 positions of the quinoline core are expected to significantly impact the molecule's reactivity and binding affinity. Halogens, being electronegative, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This can contribute to the stability of the ligand-receptor complex. Furthermore, the lipophilicity conferred by the chloro groups can enhance membrane permeability and access to hydrophobic binding sites.

Positional Isomerism and Its Impact on Ligand-Target Interactions

The specific placement of substituents on the quinoline scaffold, known as positional isomerism, is a critical determinant of biological activity. Even a subtle shift in the position of a functional group can lead to a profound change in how the ligand interacts with its target. For instance, the crystal structure of 2,4-dichloro-6-methoxyquinoline (B1349136) reveals a planar molecule where the packing is stabilized by π–π stacking interactions. nih.gov While this is a positional isomer of the compound of interest, it highlights how the arrangement of substituents dictates intermolecular forces, which are analogous to the forces involved in ligand-target binding.

In other quinoline series, such as 2-arylquinolines, substitutions at the C-6 position have been shown to be important for cytotoxic activity against various cancer cell lines. rsc.org This underscores the principle that the spatial relationship between different parts of the molecule and the complementary regions of the binding site is paramount for a productive interaction.

Conformational Flexibility and Receptor Binding

The ability of a molecule to adopt different three-dimensional arrangements, or conformations, is crucial for its interaction with a biological receptor. While the quinoline core itself is rigid, substituents can possess rotational freedom. The methoxy group, for example, can rotate, and this flexibility might allow the molecule to adapt its conformation to fit optimally within a binding site.

Molecular Docking and Dynamics Studies of Enzyme/Receptor Interactions

To gain a more detailed and dynamic picture of how this compound analogues interact with their biological targets, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. These techniques allow researchers to visualize and analyze the binding process at an atomic level.

Binding Modes and Interaction Fingerprints with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For quinoline derivatives, docking studies have been instrumental in identifying potential binding modes and the types of interactions that stabilize the ligand-receptor complex.

While specific docking studies for this compound are not extensively reported in the public domain, studies on analogous structures provide valuable insights. For example, in studies of other substituted quinolines, key interactions often involve hydrogen bonds with specific amino acid residues and hydrophobic interactions within the binding pocket. The chloro substituents of this compound would likely favor interactions within hydrophobic pockets of a target protein, while the methoxy group and the quinoline nitrogen could act as hydrogen bond acceptors. The precise pattern of these interactions constitutes the "interaction fingerprint" of the molecule.

Identification of Key Amino Acid Residues Involved in Binding

A crucial outcome of molecular docking and MD simulations is the identification of the specific amino acid residues within the target protein that are critical for ligand binding. These key residues form the binding site and are responsible for the affinity and selectivity of the interaction.

Prediction of Binding Affinity and Inhibition Mechanisms

The prediction of binding affinity and the elucidation of inhibition mechanisms for quinoline derivatives, including analogues of this compound, are increasingly reliant on computational methodologies. These in silico approaches provide valuable insights into drug-target interactions, guiding the rational design of more potent and selective therapeutic agents.

One of the key metrics in these predictions is the binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). nih.gov Lower values for these metrics generally indicate a higher binding affinity between a ligand and its target protein. nih.gov Computational models, such as those based on neural networks and deep learning, can predict these binding affinities by analyzing the molecular structures of both the drug and the target protein. nih.gov For instance, the CSatDTA model utilizes a convolution-based self-attention mechanism on drug and protein sequences to effectively predict drug-target affinity. nih.gov

Molecular docking is a fundamental tool used to predict the binding orientation of a drug molecule within the active site of a target protein. nih.gov This technique helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.netnih.gov For example, molecular docking studies of quinoline derivatives targeting the HIV reverse transcriptase enzyme have revealed key interactions that inform their inhibitory activity. nih.gov Similarly, studies on quinoline analogues as anticancer agents have used docking to identify crucial hydrogen bond interactions with amino acid residues in the active site of enzymes like thymidine (B127349) phosphorylase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), correlate the three-dimensional structural and electrostatic properties of ligands with their biological activity. mdpi.comnih.gov These models can generate contour maps that highlight regions where modifications to the chemical structure could enhance inhibitory activity. mdpi.comnih.govresearchgate.net For example, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents identified specific structural features beneficial for enhancing their properties and guided the design of new, more active compounds. mdpi.comnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, validating the stability of interactions predicted by docking and 3D-QSAR models. mdpi.commdpi.com These simulations, often run for nanoseconds, can confirm the stability of a ligand's binding pose within the active site of a target kinase, for instance. mdpi.com

Table 1: In Silico Tools and Their Applications in Predicting Binding Affinity and Inhibition Mechanisms for Quinoline Analogues

| Computational Tool | Application | Key Findings from Quinoline Studies |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identified key hydrogen bond interactions with amino acid residues in target enzymes like HIV reverse transcriptase and thymidine phosphorylase. nih.govresearchgate.net |

| 3D-QSAR (e.g., CoMFA) | Correlates 3D structural properties of molecules with their biological activity. | Generated contour maps to guide the design of new quinoline derivatives with enhanced anti-cancer activity. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Validated the stability of binding poses of quinoline inhibitors within the active sites of kinases. mdpi.commdpi.com |

| Deep Learning Models (e.g., CSatDTA) | Predicts drug-target binding affinity using sequence information. | Demonstrated the ability to predict binding affinity based on the molecular structures of drugs and proteins. nih.gov |

Investigation of Fundamental Biochemical Pathways Modulated by Quinoline Scaffolds

The quinoline scaffold is a versatile structural motif found in a wide array of compounds that modulate fundamental biochemical pathways, making it a "privileged structure" in medicinal chemistry. orientjchem.orgnih.gov Theoretical and mechanistic investigations have shed light on how these compounds interact with key biological targets.

Theoretical Mechanisms of Enzyme Inhibition (e.g., DNA Gyrase, Topoisomerase, Kinases)

DNA Gyrase and Topoisomerase Inhibition:

Quinolone antibacterials are well-known inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.govasm.org The proposed mechanism involves the stabilization of the gyrase-DNA cleavage complex. nih.gov Quinolones are believed to bind to a specific pocket in the DNA substrate that is induced by the bound gyrase enzyme, a process that is enhanced in the presence of ATP. nih.gov This binding is cooperative and involves stacking interactions with the DNA bases at the cleavage site, ultimately preventing the re-ligation of the DNA strands. nih.govnih.gov This leads to the accumulation of double-stranded DNA breaks, which is lethal to the bacteria. nih.gov

Similarly, various quinoline derivatives act as inhibitors of human topoisomerases (Topo I and Topo II), which are crucial enzymes in DNA replication and are important targets in cancer therapy. mdpi.comnih.govmdpi.com These inhibitors are often classified as "topoisomerase poisons" because they trap the enzyme-DNA covalent complex, preventing the resealing of the DNA strand. nih.gov For instance, camptothecin (B557342) and its analogues, which contain a quinoline moiety, are known Topo I inhibitors. nih.gov Molecular modeling studies have shown that the E-ring of camptothecin is critical for its interaction with topoisomerase. nih.gov Pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of both Topoisomerase I and IIα, with some compounds showing activity comparable to the established drug etoposide. mdpi.com

Kinase Inhibition:

The quinoline scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. mdpi.comnih.govnih.gov These inhibitors typically act by competing with ATP for binding to the kinase domain. mdpi.com Molecular docking and dynamics simulations have been instrumental in understanding these interactions. For example, quinoline-3-carboxamides (B1200007) have been shown to be competitive inhibitors of ATM kinase, with the quinoline nitrogen forming a key interaction in the hinge region of the kinase. mdpi.com Similarly, computational studies have guided the design of 4-(2-fluorophenoxy) quinoline derivatives as inhibitors of c-MET kinase and other quinoline-based compounds as inhibitors of serine/threonine protein kinases. mdpi.comnih.gov

Molecular Basis of Antioxidant Activity

The antioxidant activity of quinoline derivatives is attributed to their ability to scavenge free radicals, which are implicated in various diseases. researchgate.netiau.ir The molecular basis for this activity often involves the donation of a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS). nih.gov

Theoretical studies predict antioxidant activity based on parameters like ionization potential and bond dissociation energies. nih.gov The presence of hydroxyl or other electron-donating groups on the quinoline ring can significantly enhance antioxidant potential. researchgate.netnih.gov Pharmacophore modeling has been used to identify the key chemical features required for antioxidant activity, such as aromatic rings and hydrogen bond acceptors. nih.gov For example, a pharmacophore model developed from known antioxidants helped in the selection and design of new quinoline derivatives with significant radical scavenging activity against species like the DPPH radical and hydroxyl radical. nih.gov

Theoretical Models of Receptor Antagonism/Agonism

Computational models are also employed to understand how quinoline derivatives act as antagonists or agonists at various receptors. For instance, a series of quinoline derivatives have been identified as selective and potent noncompetitive antagonists of the mGlu1 receptor. nih.govresearchgate.net Structure-activity relationship (SAR) studies, guided by molecular modeling, have been crucial in designing compounds with high antagonist potency. nih.gov

In another example, high-throughput screening and subsequent SAR studies led to the discovery of quinoline sulphonamides as inverse agonists of the RORγ nuclear receptor. nih.gov These compounds were shown to reduce the production of the pro-inflammatory cytokine IL-17, highlighting their therapeutic potential. nih.gov Similarly, 4-aminoquinoline (B48711) derivatives have been developed as potent and selective antagonists of the α2C-adrenoceptor. researchgate.net

Rational Design Principles for Modulating Biological Activity

The rational design of quinoline derivatives with specific biological activities relies heavily on computational chemistry and molecular modeling techniques. These approaches allow for the targeted modification of the quinoline scaffold to optimize interactions with biological targets and improve pharmacokinetic properties.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for a molecule to exert a specific biological activity. nih.govtandfonline.comnih.gov This model can then be used as a template to search for new compounds with similar features or to guide the design of novel molecules. nih.gov

For example, pharmacophore models have been successfully used to identify new quinoline-based inhibitors of c-Kit kinase, a target in cancer therapy. tandfonline.com By generating a pharmacophore model from a set of known inhibitors, researchers were able to virtually screen compound libraries and identify novel candidates with promising activity. tandfonline.com Similarly, a pharmacophore model for antioxidant activity was developed from known antioxidant agents and used to predict and synthesize new quinoline derivatives with enhanced radical scavenging properties. nih.gov

Ligand-based design also encompasses techniques like 3D-QSAR, which provides detailed insights into the structure-activity relationships of a series of compounds. mdpi.comnih.gov By analyzing the CoMFA contour maps from a 3D-QSAR study, researchers can determine which regions of a molecule are sensitive to steric and electrostatic modifications. mdpi.comnih.govresearchgate.net This information is then used to design new derivatives with improved biological activity. For instance, this approach has been applied to develop novel quinoline-based anticancer agents by modifying the chemical structure of the most active molecule in a dataset to enhance its inhibitory activity. mdpi.com

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that leverages the three-dimensional structural information of a biological target to design and optimize ligands. This approach is particularly relevant for the development of novel therapeutics based on the this compound scaffold, aiming to enhance potency, selectivity, and pharmacokinetic properties. The core principle of SBDD lies in understanding the intricate molecular interactions between a ligand and its target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which govern the binding affinity and specificity.

In the context of quinoline derivatives, SBDD has been instrumental in the discovery and optimization of inhibitors for a variety of targets. For instance, computational docking studies have been employed to predict the binding modes of quinoline-based compounds within the active sites of enzymes or receptors. These in silico models provide valuable insights into the key amino acid residues involved in the interaction, guiding the rational design of new analogues with improved binding characteristics.

A notable application of this approach can be seen in the design of inhibitors targeting enzymes crucial for cancer progression. While direct SBDD studies on this compound are not extensively documented, research on analogous structures provides a framework for its potential application. For example, in the development of anticancer agents, the quinoline scaffold of a related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was designed based on the core structure of the natural product neocryptolepine. nih.gov This rational design approach led to a compound with significant cytotoxicity against colorectal cancer cell lines. nih.gov The proposed mechanism involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival. nih.gov

The general process for applying SBDD to this compound analogues would involve the following steps:

Target Identification and Validation: Identifying a biologically relevant target that is implicated in a disease of interest.

Structure Determination: Obtaining the 3D structure of the target protein, typically through X-ray crystallography or NMR spectroscopy. Homology modeling can also be used if the structure of a closely related protein is available.

Computational Docking: Docking the this compound scaffold and its virtual library of analogues into the active site of the target to predict binding conformations and affinities.

Analysis of Interactions: Analyzing the predicted binding modes to identify key interactions and areas for structural modification to enhance binding.

Iterative Design and Synthesis: Synthesizing the designed analogues and evaluating their biological activity. The results are then used to refine the computational models for the next round of design.

This iterative cycle of design, synthesis, and testing is a hallmark of SBDD and has been successfully applied to numerous drug discovery programs involving quinoline-based compounds.

Design of Multi-Target Ligands Based on Quinoline Scaffolds

The traditional "one-target, one-drug" paradigm has been challenged by the complexity of many diseases, which often involve multiple pathological pathways. This has led to the emergence of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more biological targets simultaneously. nih.gov The quinoline scaffold, with its versatile chemical nature and privileged structural features, serves as an excellent framework for the design of such multi-target agents. The strategic placement of substituents on the quinoline ring allows for the incorporation of pharmacophoric elements necessary for interacting with different target proteins.

The design of MTDLs based on the this compound scaffold can be approached through several strategies:

Pharmacophore Hybridization: This involves combining the key structural features of two or more known ligands for different targets into a single molecule. For example, the this compound core could be linked to another pharmacophore known to inhibit a different target, creating a hybrid compound with dual activity.

Scaffold Hopping and Decoration: Starting with the this compound scaffold, medicinal chemists can introduce various functional groups at different positions to achieve affinity for multiple targets. The chlorine and methoxy substituents already present on the scaffold can influence its electronic and steric properties, which can be fine-tuned to achieve the desired polypharmacology.

An example of the successful application of this approach is the development of multi-targeted inhibitors for cancer. mdpi.com In one study, quinoline-based compounds were designed to target topoisomerase I, bromodomain-containing protein 4 (BRD4), and the ATP-binding cassette sub-family G member 2 (ABCG2) protein, all of which are implicated in cancer progression and drug resistance. mdpi.com Computational modeling showed that the quinoline ring played a crucial role in the interactions with these proteins. mdpi.com For instance, the quinoline scaffold of a designed compound was predicted to intercalate between DNA base pairs in the active site of topoisomerase I, a mechanism shared by known inhibitors of this enzyme. mdpi.com

The development of MTDLs is a complex process that requires a deep understanding of the structural biology of the targets and the structure-activity relationships of the ligands. The table below summarizes key considerations and approaches in the design of multi-target quinoline-based ligands.

| Design Strategy | Description | Example Application | Key Considerations |

| Pharmacophore Hybridization | Fusing or linking two or more distinct pharmacophores into a single molecule. | Combining a quinoline core with a pharmacophore for a second, unrelated target. | Linker length and composition, potential for steric hindrance, maintaining balanced activity at both targets. |

| Scaffold Decoration | Modifying a central scaffold (e.g., quinoline) with various substituents to engage multiple targets. | Introducing functional groups to the this compound scaffold to interact with different binding pockets. | Understanding the specific interactions required for each target, avoiding negative cooperativity between binding events. |

| Fragment-Based Design | Identifying and linking small molecular fragments that bind to different sites on one or more targets. | Using fragments that bind to allosteric and active sites of an enzyme. | Fragment linking strategies, optimizing affinity and physicochemical properties of the final molecule. |

The design of multi-target ligands based on the this compound scaffold holds significant promise for the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance. This approach represents a shift towards a more holistic view of drug action, acknowledging the interconnected nature of biological pathways in disease.

2,8 Dichloro 6 Methoxyquinoline As a Platform for Future Chemical Research

Development of Novel Synthetic Building Blocks and Reagents

The presence of two chlorine atoms at positions 2 and 8 of the quinoline (B57606) ring makes 2,8-dichloro-6-methoxyquinoline a highly attractive starting material for the development of novel synthetic building blocks and reagents. The differential reactivity of the two chlorine atoms can be exploited to achieve selective functionalization, leading to a diverse range of polysubstituted quinoline derivatives.

For instance, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace one or both chlorine atoms with a variety of nucleophiles, such as amines, alcohols, and thiols. The electron-withdrawing nature of the quinoline nitrogen atom activates the chlorine at position 2 towards nucleophilic attack. This regioselectivity allows for the stepwise introduction of different functional groups. For example, reaction with a primary amine could selectively substitute the C2-chloro group, leaving the C8-chloro group available for further modification. This approach has been used in the synthesis of various substituted quinolines, including those with potential biological activity. nih.govrsc.org

Furthermore, the chlorine atoms can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized quinolines that would be difficult to synthesize using traditional methods. For example, a Suzuki coupling could be used to introduce an aryl or heteroaryl group at the 2- or 8-position, while a Buchwald-Hartwig amination could be used to introduce a variety of amino groups. The synthesis of various quinoline derivatives has been achieved using such catalytic methods. nih.govcardiff.ac.uk

The methoxy (B1213986) group at position 6 also influences the reactivity of the quinoline ring, and it can be a precursor for other functional groups. Demethylation can yield the corresponding 6-hydroxyquinoline (B46185) derivative, which can then be further functionalized. The interplay between the activating methoxy group and the deactivating, yet reactive, chloro groups provides a rich chemical space for the design of novel building blocks.

Exploration of Advanced Functional Materials Based on Quinoline Derivatives

Quinoline derivatives have been investigated for their potential applications in advanced functional materials, including organic light-emitting diodes (OLEDs), sensors, and photovoltaics. nih.govrsc.orgmdpi.com The unique photophysical properties of the quinoline ring system, such as its fluorescence and ability to coordinate with metal ions, make it an attractive scaffold for the design of new materials.

The functionalization of this compound can lead to the development of novel materials with tailored properties. For example, the introduction of electron-donating and electron-accepting groups through cross-coupling reactions can be used to tune the HOMO and LUMO energy levels of the resulting molecules, which is crucial for their performance in electronic devices. nih.gov The synthesis of D-π-A (donor-π-acceptor) quinoline derivatives has been shown to result in compounds with interesting solvatochromic and fluorescence properties. rsc.org

Furthermore, the ability of the quinoline nitrogen to act as a ligand for metal ions opens up the possibility of creating novel metal complexes with interesting photophysical or catalytic properties. Quinoline-based ligands have been used in the development of copper(II) complexes for photoredox catalysis and ruthenium and osmium pincer complexes for transfer hydrogenation. nih.govrsc.orgrsc.org The dichlorinated nature of the starting material allows for the synthesis of bidentate or tridentate ligands by replacing the chlorine atoms with appropriate coordinating groups. These ligands can then be used to form stable complexes with a variety of metals, leading to materials with applications in catalysis, sensing, and molecular magnetism. The use of 6-methoxyquinoline (B18371) as a precursor for a cobalt-based ternary metal-organic complex has been reported. sigmaaldrich.com

Strategies for Enhancing Selectivity and Specificity in Ligand Design

The design of selective and specific ligands for biological targets is a major goal in medicinal chemistry. Quinoline derivatives have a long history of use in drug discovery, with many compounds exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. rsc.orgnih.govnih.govnih.gov The substitution pattern on the quinoline ring plays a crucial role in determining the biological activity and selectivity of these compounds.

This compound provides a versatile scaffold for the design of new ligands with enhanced selectivity and specificity. The two chlorine atoms offer opportunities for the introduction of various functional groups that can interact with specific residues in the binding pocket of a target protein. For example, the introduction of a hydrogen bond donor or acceptor at one of the chloro positions could lead to a more specific interaction with the target. Structure-activity relationship (SAR) studies on quinoline-based compounds have highlighted the importance of specific substituents for their biological activity. orientjchem.org

The methoxy group at position 6 can also influence the pharmacokinetic properties of the resulting molecules, such as their solubility and metabolic stability. The ability to modify the molecule at three different positions (C2, C6, and C8) allows for a high degree of structural diversity, increasing the chances of identifying a compound with the desired biological profile. The synthesis of 5-substituted derivatives of 6-methoxy-8-aminoquinoline has been explored in the context of antimalarial drug discovery. acs.orgmdpi.com

Integration of Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental approaches has become an indispensable tool in modern chemical research, accelerating the discovery of new molecules with desired properties. In the context of this compound, computational methods can be used to guide the design of new derivatives and to predict their properties before they are synthesized in the laboratory.

For example, density functional theory (DFT) calculations can be used to predict the reactivity of the different positions on the quinoline ring, helping to plan synthetic strategies for selective functionalization. mdpi.com Quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of quinoline derivatives with their biological activity, providing insights into the key determinants of their potency and selectivity. nih.govnih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding mode of quinoline-based ligands to their target proteins, aiding in the rational design of more potent and selective inhibitors. nih.gov